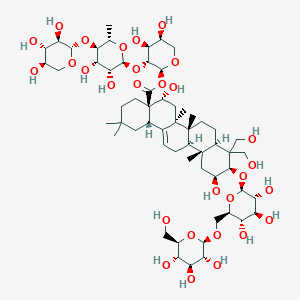

Deapi-platycodin D3

Description

Deapi-platycodin D3 has been reported in Platycodon grandiflorus with data available.

Properties

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H94O29/c1-22-44(84-48-40(73)33(66)26(63)17-78-48)39(72)43(76)49(81-22)85-45-34(67)27(64)18-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(62)46(57(20-60,21-61)31(54)9-10-55(30,5)56(23,6)15-32(58)65)86-50-42(75)38(71)36(69)29(83-50)19-80-47-41(74)37(70)35(68)28(16-59)82-47/h7,22,24-51,59-76H,8-21H2,1-6H3/t22-,24-,25-,26+,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39-,40+,41+,42+,43+,44-,45+,46-,47+,48-,49-,50-,51-,54+,55+,56+,58+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTKFVBGHXCISC-UEZGXTIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H94O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deapi-platycodin D3: A Comprehensive Technical Guide on its Natural Source, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deapi-platycodin D3 is a naturally occurring triterpenoid saponin found within the roots of the perennial flowering plant, Platycodon grandiflorum. As a member of the platycoside family, it contributes to the complex phytochemical profile of this traditional medicinal herb. This technical guide provides an in-depth overview of the natural occurrence and sources of this compound, detailed experimental protocols for its extraction and isolation, and an examination of its biological context, including relevant signaling pathways modulated by closely related compounds. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Natural Occurrence and Source

This compound is a constituent of Platycodon grandiflorum, a plant species belonging to the Campanulaceae family.[1] The primary source of this compound is the root of the plant, often referred to as Platycodi Radix.[1] While it is one of the numerous saponins identified in the plant, it is generally considered a minor component compared to other platycosides like Platycodin D.[1]

The concentration and overall profile of saponins, including this compound, in Platycodon grandiflorum can be influenced by various factors such as the geographical origin of the plant and the color of its flowers.[1]

Quantitative Analysis

Quantitative data for this compound is limited, as it is often analyzed as part of the total saponin content or in conjunction with other major platycosides. The following table summarizes the available data on the content of related saponins in Platycodon grandiflorum.

| Plant Part | Compound | Concentration (% of Total Saponins) | Analytical Method | Reference |

| Stem | This compound | 0.13% | UPLC-QToF/MS | [2] |

| Root | Platycodin D | 5.63 mg/g | HPLC | [3] |

| Root | Platycodin D3 | Not specified | HPLC | [3] |

Experimental Protocols: Extraction and Isolation

The isolation of this compound from the roots of Platycodon grandiflorum involves a multi-step process that includes initial extraction of total saponins followed by chromatographic separation for the purification of the specific compound.

Extraction of Crude Saponins

-

Preparation of Plant Material : The roots of Platycodon grandiflorum are washed, dried, and pulverized into a fine powder.

-

Solvent Extraction : The powdered root material is extracted with 75% aqueous ethanol under reflux for a specified duration (e.g., 2 hours), and the process is repeated multiple times (typically three times) to ensure exhaustive extraction.[4]

-

Concentration : The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to remove the ethanol.[4]

-

Enrichment of Saponins : The resulting aqueous concentrate is subjected to column chromatography using MCI resin. The column is first eluted with water and a low concentration of methanol (e.g., 10%) to remove highly polar impurities. The saponin-rich fraction is then eluted with a higher concentration of methanol (e.g., 60%).[4] This fraction contains a mixture of platycosides, including this compound.

Isolation of this compound by High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid partition chromatography technique for the separation of natural products.

-

Sample Preparation : The enriched saponin fraction obtained from the previous step is dissolved in a suitable solvent for injection into the HSCCC system.

-

Two-Phase Solvent System : A suitable two-phase solvent system is selected to achieve optimal separation. For the separation of platycosides, a common system is composed of ethyl acetate, n-butanol, and water. One study successfully isolated this compound (referred to as compound 2) using an isocratic ethyl acetate-n-butanol-water (1:1:2, v/v) solvent system.[5][6]

-

HSCCC Operation :

-

The HSCCC column is first filled with the stationary phase.

-

The mobile phase is then pumped through the column at a specific flow rate while the column is rotated at a set speed (e.g., 800 rpm).[4]

-

Once the system reaches hydrodynamic equilibrium, the sample solution is injected.

-

-

Fraction Collection and Analysis : The effluent from the column is monitored using a detector (e.g., Evaporative Light Scattering Detector - ELSD), and fractions are collected based on the elution profile.[5][7] The purity of the collected fractions containing this compound is then analyzed by High-Performance Liquid Chromatography (HPLC).[7]

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, research on the closely related compound, Platycodin D3, provides valuable insights into the potential biological activities of this class of saponins.

One study investigated the effects of Platycodin D3 and Deapi-platycodin on airway mucin production and secretion, suggesting their potential role in respiratory health.[8]

Furthermore, Platycodin D3 has been shown to alleviate airway remodeling and inflammation in asthmatic mice by modulating the MAPK/NF-κB signaling pathway.[9] This pathway is a critical regulator of inflammatory responses. The study demonstrated that Platycodin D3 treatment inhibited the phosphorylation of key proteins in this pathway, including NF-κBp65, p38, ERK1/2, and JNK1/2.[9]

Conclusion

This compound is a naturally occurring saponin with its primary source being the root of Platycodon grandiflorum. While it is a minor component, established protocols for the extraction and isolation of platycosides, particularly using High-Speed Counter-Current Chromatography, can be effectively applied for its purification. The biological activity of the closely related Platycodin D3, especially its modulation of the MAPK/NF-κB signaling pathway, suggests a potential anti-inflammatory role for this compound and warrants further investigation into its specific pharmacological effects. This guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development.

References

- 1. Platycosides from the Roots of Platycodon grandiflorum and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A strategy based on isocratic and linear-gradient high-speed counter-current chromatography for the comprehensive separation of platycosides from Platycodi radix - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A strategy based on isocratic and linear-gradient high-speed counter-current chromatography for the comprehensive separation of platycosides from Plat ... - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY02029J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A strategy based on isocratic and linear-gradient high-speed counter-current chromatography for the comprehensive separation of platycosides from Platycodi radix - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Preparative isolation of six major saponins from Platycodi Radix by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the root of Platycodon grandiflorum on airway mucin hypersecretion in vivo and platycodin D(3) and deapi-platycodin on production and secretion of airway mucin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF-κB Signaling Pathway in Asthma Mice - PMC [pmc.ncbi.nlm.nih.gov]

Deapi-platycodin D3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deapi-platycodin D3 is a prominent triterpenoid saponin isolated from the roots of Platycodon grandiflorum, a plant with a long history of use in traditional medicine. This document provides an in-depth technical overview of this compound, encompassing its chemical structure, physicochemical properties, biological activities, and the molecular pathways it modulates. Detailed experimental protocols for its analysis and evaluation are also presented, aiming to equip researchers with the necessary information for future studies and drug development initiatives.

Chemical Identity and Physicochemical Properties

This compound is a complex glycoside with a triterpenoid aglycone core. Its chemical identity and known physicochemical properties are summarized below.

Chemical Structure

Systematic Name: 3-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl-2β,3β,16α,23-tetrahydroxyolean-12-en-28-oic acid 28-O-β-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranoside[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅₈H₉₄O₂₉ | [1][2][3] |

| Molecular Weight | 1255.36 g/mol | [1][2][3] |

| CAS Number | 67884-05-3 | [1][2][3] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[1] Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [5] |

| Storage | Store at 4°C, protected from light. In solvent, store at -20°C for up to 1 month or -80°C for up to 6 months.[2][4] |

Spectroscopic Data

Mass spectrometry is a key technique for the identification and quantification of this compound. In electrospray ionization (ESI), it is often detected as a sodium adduct [M+Na]⁺.[7] Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns involving the sequential loss of sugar moieties from the glycosidic chains.[8][9] This fragmentation data is invaluable for structural elucidation and for distinguishing it from other platycosides.[10]

Biological Activities and Signaling Pathways

This compound and its close structural analogs, particularly platycodin D, have demonstrated a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. These activities are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of platycosides are well-documented. Platycodin D3, a structurally similar compound, has been shown to alleviate airway inflammation in asthmatic mice by inhibiting the MAPK/NF-κB signaling pathway.[6][11] This pathway is a central regulator of inflammatory responses, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Caption: MAPK/NF-κB signaling pathway inhibition by this compound.

Antiviral Activity

This compound has been identified as a potential antiviral agent. It has shown significant inhibitory effects against a pseudovirus of SARS-CoV-2, with a reported half-maximal inhibitory concentration (IC₅₀) of 1.38 µM.[12] Additionally, a mixture of triterpenoid saponins from Platycodon grandiflorum, including this compound, has demonstrated anti-Hepatitis C Virus (HCV) activity.[13]

Anticancer Activity

While specific studies on the anticancer effects of this compound are limited, extensive research on the closely related platycodin D provides valuable insights into its potential mechanisms. Platycodin D has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[9][14][15]

One of the proposed mechanisms for platycodin D-induced apoptosis in non-small cell lung cancer cells is through the activation of the JNK1/AP-1/PUMA signaling pathway.[3][16]

Caption: Platycodin D-induced apoptosis via the JNK/AP-1/PUMA pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

High-Performance Liquid Chromatography (HPLC) for Saponin Analysis

This protocol is adapted for the simultaneous quantitative determination of major saponins from Platycodi Radix.[5]

Caption: Workflow for HPLC analysis of platycosides.

-

Sample Preparation:

-

Isolate saponins from the aqueous extract of Platycodi Radix.

-

Prepare primary stock solutions of purified saponins (including this compound) at 5 mg/mL in 50% acetonitrile.

-

For crude extracts, dissolve the residue in water and apply to a Sep-Pak® C18 column. Elute with a stepwise gradient of methanol. The 70% methanol fraction, which contains the saponins, is collected.

-

Filter the final sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: Zorbax SB-Aq C18 column (150 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: Eluent A: Water; Eluent B: Acetonitrile.

-

Gradient:

-

0–6 min: 10–15% B

-

6–50 min: 15–25% B

-

50–60 min: 25–47.5% B

-

Followed by an 8-minute equilibration with 10% B.

-

-

Flow Rate: 1 mL/min.

-

Injection Volume: 50 µL.

-

-

Detection (ELSD):

-

Drift Tube Temperature: 70 °C.

-

Nebulizer Gas (Nitrogen) Pressure: 2.5 bar.

-

-

Quantification:

-

Generate calibration curves for each standard saponin using a series of dilutions.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.[17][18][19][20]

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

In Vitro Antiviral Assay (Pseudovirus Neutralization)

This protocol is used to evaluate the inhibitory effect of a compound on viral entry, as described for a SARS-CoV-2 pseudovirus.[12]

-

Cell Seeding: Seed host cells (e.g., hACE2-HEK293T) in a 96-well plate and culture for 24 hours.

-

Compound Pre-incubation: Add various concentrations of this compound to the cells and incubate for 1 hour.

-

Pseudovirus Infection: Add the pseudovirus to the wells and incubate at 37°C for 24 hours.

-

Luciferase Assay: Measure the luciferase activity in the cells using a luciferase assay kit.

-

Data Analysis: Calculate the percentage of viral inhibition relative to the untreated, infected control cells. Determine the IC₅₀ value.

Western Blot for NF-κB Pathway Analysis

This protocol allows for the detection of key proteins in the NF-κB signaling pathway to assess its activation state.[21][22][23][24]

-

Cell Treatment and Lysis: Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα, IKK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound is a triterpenoid saponin with significant potential for therapeutic applications, particularly in the areas of inflammation, viral infections, and cancer. Its mechanism of action appears to involve the modulation of key cellular signaling pathways. The experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this promising natural product. Future research should focus on detailed structure-activity relationship studies, in vivo efficacy, and pharmacokinetic profiling to advance its development as a potential therapeutic agent.

References

- 1. CAS 67884-05-3 | this compound [phytopurify.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | 67884-05-3 | SCA88405 | Biosynth [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound(67884-05-3) 1H NMR spectrum [chemicalbook.com]

- 7. Determination of Platycodin D and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Validation of Analytical Method for Platycoside E and Platycodin D in Fermented Platycodon grandiflorum Root Extract [jales.org]

- 12. Exploring anti-SARS-CoV-2 natural products: dual-viral target inhibition by delphinidin and the anti-coronaviral efficacy of deapio platycodin D - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | 67884-05-3 | MOLNOVA [molnova.cn]

- 16. researchgate.net [researchgate.net]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. researchhub.com [researchhub.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Platycodin D-induced apoptosis through nuclear factor-kappaB activation in immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

Deapi-platycodin D3: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deapi-platycodin D3 is a triterpenoid saponin found in the roots of Platycodon grandiflorum. As a deglycosylated form of platycodin D3, it is gaining attention for its potentially enhanced biological activities. The removal of sugar moieties is often associated with increased bioavailability and more potent effects. This technical guide provides a comprehensive overview of the screening methods for the anticancer and anti-inflammatory activities of this compound, drawing upon existing research on closely related platycosides to establish a robust framework for investigation.

Anticancer Activity

The anticancer potential of this compound can be assessed through a variety of in vitro and in vivo assays. Studies on related compounds like platycodin D (PD) and platycodin D3 (PD3) suggest that this compound likely exerts its effects through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Data on Anticancer Effects of Platycosides

While specific IC50 values for this compound are not widely published, the following table summarizes the cytotoxic effects of closely related platycosides on various cancer cell lines. This data serves as a valuable reference for designing dose-response studies for this compound.

| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Assay | Citation |

| Platycodin D | MDA-MB-231 | Breast Cancer | 7.77 ± 1.86 | MTT Assay | [1] |

| Platycodin D | H520 | Lung Cancer | 15.86 µg/mL | MTT Assay | [2] |

| Platycodin D / D3 Mix (1.5:1) | LLC | Lewis Lung Carcinoma | ~6.6 | Cell Viability Assay | [3] |

| Platycodin D / D3 Mix (1.5:1) | H1975 | Non-Small Cell Lung Cancer | ~15.0 | Cell Viability Assay | [3] |

| Platycodin D / D3 Mix (1.5:1) | A549 | Lung Adenocarcinoma | ~20.0 | Cell Viability Assay | [3] |

| Platycodin D / D3 Mix (1.5:1) | CT26 | Colorectal Carcinoma | ~25.0 | Cell Viability Assay | [3] |

| Platycodin D / D3 Mix (1.5:1) | B16-F10 | Melanoma | ~28.0 | Cell Viability Assay | [3] |

In Vivo Anticancer Efficacy of Platycodin D

In vivo studies using xenograft models provide crucial data on the systemic efficacy of a compound. The following table details the tumor growth inhibition observed with platycodin D treatment in mouse models.

| Compound | Animal Model | Cancer Cell Line | Dosage | Tumor Growth Inhibition | Citation |

| Platycodin D | BALB/c nude mice | MDA-MB-231 Xenograft | 1 mg/kg | 24% | [1] |

| Platycodin D | BALB/c nude mice | MDA-MB-231 Xenograft | 2.5 mg/kg | 30% | [1] |

| Platycodin D | H22 tumor-bearing mice | H22 Hepatocellular Carcinoma | Not Specified | Significant suppression | [4] |

Experimental Protocols: Anticancer Activity

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MDA-MB-231, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the cells for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is to investigate the molecular mechanism of apoptosis.

Materials:

-

This compound treated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities and normalize to a loading control like β-actin.

Anti-inflammatory Activity

This compound is expected to possess significant anti-inflammatory properties, likely through the modulation of key inflammatory pathways such as NF-κB and MAPK.

Quantitative Data on Anti-inflammatory Effects of Platycosides

The following table presents data on the anti-inflammatory effects of platycodin D3 and extracts containing deapi-platycosides.

| Compound/Extract | Model | Parameter Measured | Effect | Citation |

| Platycodin D3 | RAW 264.7 cells (LPS-stimulated) | Nitric Oxide Production | IC50 ≈ 55 µM | |

| Steam-processed P. grandiflorum extract (high in deapi-platycosides) | LPS-stimulated cells | iNOS inhibition | Enhanced activity | [5] |

| Platycodin D3 (20, 40, 80 mg/kg) | OVA-induced asthma mice | Inflammatory cell infiltration in BALF | Reduced | [6] |

| Platycodin D3 (20, 40, 80 mg/kg) | OVA-induced asthma mice | Levels of IL-4, IL-5, IL-13 in BALF | Reduced | [6] |

Experimental Protocols: Anti-inflammatory Activity

Nitric Oxide (NO) Production Assay in Macrophages

This protocol measures the inhibition of NO production in LPS-stimulated macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix an equal volume of supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

Materials:

-

This compound

-

RAW 264.7 cells or primary macrophages

-

LPS

-

ELISA kits for TNF-α and IL-6

-

96-well plates

-

Microplate reader

Procedure:

-

Seed and treat cells with this compound and LPS as described in the NO production assay.

-

Collect the cell culture supernatant.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol assesses the effect of this compound on key inflammatory signaling pathways.

Materials:

-

This compound treated cell lysates

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK)

-

Other materials as listed in the previous Western Blot protocol.

Procedure:

-

Treat cells with this compound for a suitable pre-incubation time, followed by a short stimulation with LPS (e.g., 30-60 minutes).

-

Prepare cell lysates and perform Western blotting as previously described.

-

Probe the membranes with antibodies against the phosphorylated and total forms of the signaling proteins of interest.

-

Analyze the changes in the ratio of phosphorylated to total protein to determine the activation status of the pathways.

References

- 1. Platycodin D, a metabolite of Platycodin grandiflorum, inhibits highly metastatic MDA-MB-231 breast cancer growth in vitro and in vivo by targeting the MDM2 oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo and In Vitro Antitumor Effects of Platycodin D, a Saponin Purified from Platycodi Radix on the H520 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platycodon grandiflorum Triggers Antitumor Immunity by Restricting PD-1 Expression of CD8+ T Cells in Local Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platycodin D exerts anti-tumor efficacy in H22 tumor-bearing mice via improving immune function and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF-κB Signaling Pathway in Asthma Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Deapi-platycodin D3: A Comprehensive Technical Review of Its History, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deapi-platycodin D3 is a triterpenoid saponin isolated from the roots of Platycodon grandiflorum, a plant with a long history of use in traditional Asian medicine. While its close structural analog, Platycodin D, has been extensively studied, this compound is emerging as a molecule of interest with distinct biological activities. This technical guide provides a comprehensive review of the current literature on this compound, summarizing its known biological effects, particularly in the regulation of airway mucin and its anti-inflammatory properties. This document consolidates available quantitative data, details experimental methodologies from key studies, and visualizes known signaling pathways and experimental workflows to serve as a foundational resource for researchers and professionals in drug development.

Introduction and History

This compound is a member of the oleanane-type triterpenoid saponins, a class of compounds that are the primary bioactive constituents of Platycodon grandiflorum (Jiegeng).[1] Historically, the roots of this plant have been used in traditional Chinese, Japanese, and Korean medicine to treat respiratory ailments such as coughs, sore throats, and bronchitis.[1][2] The therapeutic effects have been largely attributed to the saponin content.

This compound is structurally similar to other platycosides, such as Platycodin D and Platycodin D3, differing in its glycosylation pattern.[2] It is considered a minor component compared to other major saponins in Platycodon grandiflorum.[3] The biotransformation of platycosides, including the conversion of deapi-platycoside E to this compound and subsequently to deapi-platycodin D, has been described, suggesting a metabolic relationship between these compounds.[4]

Quantitative Data

The available quantitative data for this compound is primarily focused on its effects on airway mucin regulation and inflammation. The following tables summarize the key findings from the literature.

| Biological Activity | Cell Line | Inducer | Concentration of this compound | Effect | Reference |

| MUC5AC Mucin Production | NCI-H292 | PMA | 10 µM | Inhibition | [5] |

| MUC5AC Mucin Secretion | NCI-H292 | PMA | 10 µM | Stimulation | [5] |

| Compound | Biological Activity | Cell Line | IC50 Value | Reference |

| Platycodin D3 (for comparison) | Nitric Oxide Production Inhibition | RAW 264.7 | ~55 µM | [6] |

| Platycodin D (for comparison) | Nitric Oxide Production Inhibition | RAW 264.7 | ~15 µM | [6] |

Note: A direct IC50 value for the inhibition of nitric oxide production by this compound has not been reported in the reviewed literature. The data for Platycodin D and D3 are provided for comparative context.

Key Experimental Protocols

In Vitro MUC5AC Mucin Production and Secretion Assay

This protocol is based on studies investigating the effect of this compound on airway mucin.[5]

-

Cell Line: Human lung mucoepidermoid carcinoma cell line (NCI-H292).

-

Cell Culture: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Experimental Procedure:

-

NCI-H292 cells are seeded in 24-well plates and grown to confluence.

-

Cells are pretreated with varying concentrations of this compound for 30 minutes.

-

Phorbol 12-myristate 13-acetate (PMA) is added to the wells to stimulate MUC5AC production and secretion, and the cells are incubated for 24 hours.

-

The supernatant is collected to measure secreted MUC5AC, and the cells are lysed to measure intracellular MUC5AC production.

-

-

Quantification: MUC5AC levels in the cell lysates and supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA).

In Vitro Nitric Oxide Inhibition Assay

This protocol is based on studies of related platycosides and is a standard method for assessing anti-inflammatory activity.[6]

-

Cell Line: Murine macrophage cell line (RAW 264.7).

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Experimental Procedure:

-

RAW 264.7 cells are seeded in 96-well plates.

-

Cells are pretreated with varying concentrations of the test compound (e.g., this compound).

-

Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) are added to stimulate nitric oxide production, and the cells are incubated for 24 hours.

-

-

Quantification: The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess reagent.

Signaling Pathways and Experimental Workflows

Postulated Anti-inflammatory Signaling Pathway

While the specific signaling pathway for this compound has not been fully elucidated, studies on the crude extract of Platycodon grandiflorum and related saponins like Platycodin D3 suggest the involvement of the MAPK/NF-κB pathway in the regulation of inflammatory responses.[3] It is plausible that this compound shares a similar mechanism.

Caption: Postulated MAPK/NF-κB signaling pathway inhibition by this compound.

Experimental Workflow for Mucin Regulation Studies

The following diagram illustrates the typical workflow for investigating the effects of this compound on mucin production and secretion in vitro.

Caption: Experimental workflow for in vitro mucin regulation studies.

Discussion and Future Directions

The current body of literature indicates that this compound possesses biological activities that are relevant to respiratory health, specifically in the regulation of mucin, a key component of airway mucus. The dual action of inhibiting MUC5AC production while stimulating its secretion suggests a potential role as a mucoregulatory agent, which could be beneficial in conditions characterized by mucus hypersecretion.[5]

However, research specifically focused on this compound is still in its early stages. Several key areas require further investigation:

-

Pharmacokinetics and Bioavailability: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding its pharmacokinetic profile is crucial for its development as a therapeutic agent.

-

Mechanism of Action: The precise molecular targets and signaling pathways through which this compound exerts its effects are largely unknown. Further studies are needed to confirm its interaction with pathways such as MAPK/NF-κB and to identify other potential targets.

-

Broader Pharmacological Screening: The therapeutic potential of this compound beyond mucoregulation and anti-inflammatory effects has not been thoroughly explored. Given the wide range of activities reported for other platycosides, such as anticancer and antiviral effects, it is warranted to investigate whether this compound shares these properties.[7][8][9]

-

In Vivo Efficacy: While in vitro studies provide valuable insights, in vivo studies in relevant animal models are necessary to validate the therapeutic efficacy and safety of this compound.

Conclusion

This compound is a naturally occurring saponin with demonstrated effects on airway mucin dynamics. While the available data is limited, it suggests a promising avenue for the development of new therapies for respiratory diseases. This technical guide consolidates the current knowledge on this compound to facilitate further research and development efforts. A more comprehensive understanding of its pharmacology, mechanism of action, and safety profile is essential to unlock its full therapeutic potential.

References

- 1. Platycodin D and D3 increase airway mucin release in vivo and in vitro in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Platycodin D and D3 isolated from the root of Platycodon grandiflorum modulate the production of nitric oxide and secretion of TNF-alpha in activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the root of Platycodon grandiflorum on airway mucin hypersecretion in vivo and platycodin D(3) and deapi-platycodin on production and secretion of airway mucin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Killing cancer with platycodin D through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Platycodin D reverses tumor necrosis factor-α-induced endothelial dysfunction by increasing nitric oxide through G protein-coupled estrogen receptor-mediated eNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Deapi-platycodin D3: A Technical Guide to its Isolation, Discovery, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deapi-platycodin D3 is a triterpenoid saponin found in the roots of Platycodon grandiflorum, a perennial flowering plant species native to East Asia.[1][2][3] This compound, along with other platycosides, contributes to the medicinal properties of P. grandiflorum roots, which have been used in traditional medicine for centuries. This guide provides an in-depth overview of the isolation, discovery, and known biological activities of this compound, with a focus on its role in regulating airway mucin.

Discovery and Structural Elucidation

This compound is a naturally occurring saponin within a complex mixture of related compounds in Platycodon grandiflorum. Its discovery and characterization have been facilitated by modern analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with various detectors and mass spectrometry.

Structural Details:

| Characteristic | Value |

| Molecular Formula | C₅₈H₉₄O₂₉ |

| Molecular Weight | 1255.36 g/mol |

| CAS Number | 67884-05-3 |

| Class | Triterpenoid Saponin |

Source:[4]

The structure of this compound has been elucidated using techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.[5][6] It is characterized by a triterpenoid aglycone backbone with sugar moieties attached.

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not extensively documented as a standalone procedure, a general workflow can be constructed based on the methods used for the separation of platycosides from Platycodon grandiflorum roots. The following is a generalized protocol synthesized from available literature.

Experimental Protocol: Isolation of Platycosides

1. Preparation of Plant Material:

-

Obtain dried roots of Platycodon grandiflorum.

-

Grind the roots into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered root material is typically extracted with an aqueous or alcoholic solvent. An optimized method for a related compound, platycodin D, suggests using 0% ethanol (water) at 50°C for 11 hours.[7]

-

The resulting crude extract contains a mixture of saponins, including this compound.

3. Purification:

-

The crude extract is subjected to a series of chromatographic techniques for the separation and purification of individual saponins.

-

High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column is commonly used for the separation of platycosides.[7]

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative separation of other platycosides and can be adapted for this compound.[9][10]

4. Identification and Quantification:

-

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF/MS): This high-resolution technique is used for the accurate identification and quantification of this compound and other saponins in the extracts.[3][11]

The following diagram illustrates a generalized workflow for the isolation and analysis of this compound.

Quantitative Data

The concentration of this compound can vary depending on the part of the Platycodon grandiflorum plant. The following table summarizes the quantitative analysis of this compound and related saponins in different plant parts.

| Plant Part | This compound (% of total saponins) | Reference |

| Stem | 0.13% | [11] |

Note: this compound is generally considered a minor saponin component.[11]

Biological Activity: Regulation of Airway Mucin

This compound has been shown to modulate the production and secretion of MUC5AC, a major mucin protein in the airways.[12] This suggests its potential therapeutic application in respiratory diseases characterized by mucus hypersecretion.

Experimental Protocol: In Vitro Mucin Production and Secretion Assay

This protocol is based on studies investigating the effects of platycosides on airway epithelial cells.[12]

1. Cell Culture:

-

Human NCI-H292 airway epithelial cells are cultured to confluence in an appropriate medium.

2. Treatment:

-

Cells are pre-treated with varying concentrations of this compound for 30 minutes.

-

Following pre-treatment, cells are stimulated with phorbol 12-myristate 13-acetate (PMA) for 24 hours to induce MUC5AC expression.[12]

3. Measurement of MUC5AC Production and Secretion:

-

Enzyme-Linked Immunosorbent Assay (ELISA): The amount of MUC5AC protein in the cell lysates (production) and the culture medium (secretion) is quantified by ELISA.[12]

4. Measurement of MUC5AC mRNA Expression:

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): The expression levels of MUC5AC mRNA in the treated cells can be measured by RT-PCR to assess the effect of this compound at the gene expression level.[1][13]

Signaling Pathway

While the precise signaling cascade for this compound is not fully elucidated, the effects of the closely related compound, Platycodin D3, on airway inflammation and remodeling suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[14] It is plausible that this compound exerts its effects on mucin regulation through a similar mechanism.

The diagram below illustrates the proposed signaling pathway through which platycosides like this compound may regulate MUC5AC gene expression.

Conclusion

This compound is a minor but biologically active saponin from the roots of Platycodon grandiflorum. While its isolation requires multi-step chromatographic purification, its potential to modulate airway mucin production and secretion makes it a compound of interest for further research in the development of therapies for respiratory diseases. The elucidation of its precise mechanism of action and the development of efficient isolation protocols are key areas for future investigation.

References

- 1. Regulation of the Gene Expression of Airway MUC5AC Mucin through NF-κB Signaling Pathway by Artesunate, an Antimalarial Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of Saponins from Various Parts of Platycodon grandiflorum Using UPLC-QToF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platycodin D and D3 increase airway mucin release in vivo and in vitro in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound(67884-05-3) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of Platycodin D and Platycodin D3 in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic transformation of platycosides and one-step separation of platycodin D by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Effects of the root of Platycodon grandiflorum on airway mucin hypersecretion in vivo and platycodin D(3) and deapi-platycodin on production and secretion of airway mucin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of Platycodin D on Airway MUC5AC Mucin Production and Gene Expression Induced by Growth Factor and Proinflammatory Factor [biomolther.org]

- 14. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF- κ B Signaling Pathway in Asthma Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Deapi-platycodin D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deapi-platycodin D3 is a triterpenoid saponin isolated from the roots of Platycodon grandiflorum, a plant with a long history of use in traditional Asian medicine. As a member of the platycoside family, this compound has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory, mucoregulatory, neuroprotective, and anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and drug development efforts.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₅₈H₉₄O₂₉ | [1] |

| Molecular Weight | 1255.36 g/mol | [1] |

| CAS Number | 67884-05-3 | [1] |

| Class | Triterpenoid Saponin | [2] |

| Source | Roots of Platycodon grandiflorum | [2] |

Pharmacological Activities

Anti-inflammatory Activity

This compound and its structural analog Platycodin D3 have demonstrated significant anti-inflammatory effects. These effects are primarily mediated through the modulation of key inflammatory pathways, including the MAPK and NF-κB signaling cascades.

Quantitative Data on Anti-inflammatory Effects of Platycodin D3

| Assay | Cell Line/Model | Inducer | Effect of Platycodin D3 | IC₅₀/Concentration | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS + IFN-γ | Inhibition | ~55 µM | [3] |

| Eotaxin Secretion | Ovalbumin-induced Asthma Mice (BALF) | Ovalbumin | Reduction | 20, 40, 80 mg/kg | [4] |

| IL-4 Secretion | Ovalbumin-induced Asthma Mice (BALF) | Ovalbumin | Reduction | 20, 40, 80 mg/kg | [4] |

| IL-5 Secretion | Ovalbumin-induced Asthma Mice (BALF) | Ovalbumin | Reduction | 20, 40, 80 mg/kg | [4] |

| IL-13 Secretion | Ovalbumin-induced Asthma Mice (BALF) | Ovalbumin | Reduction | 20, 40, 80 mg/kg | [4] |

| IFN-γ Secretion | Ovalbumin-induced Asthma Mice (BALF) | Ovalbumin | Reduction | 20, 40, 80 mg/kg | [4] |

| Serum OVA-specific IgE | Ovalbumin-induced Asthma Mice | Ovalbumin | Reduction | 20, 40, 80 mg/kg | [4] |

| TNF-α Secretion | RAW 264.7 Macrophages | LPS + IFN-γ | Stimulation | Not Applicable | [3] |

Signaling Pathway: Platycodin D3 in Inflammation

Caption: Platycodin D3 inhibits the MAPK and NF-κB signaling pathways.

Mucin Regulation

This compound exhibits a dual regulatory effect on airway mucin, specifically MUC5AC. It inhibits the production of MUC5AC while simultaneously stimulating its secretion. This suggests a potential role in clearing excess mucus from the airways.

Quantitative Data on MUC5AC Regulation by this compound

| Assay | Cell Line | Inducer | Effect of this compound | Concentration |

| MUC5AC Production | NCI-H292 | PMA | Inhibition | Not specified |

| MUC5AC Secretion | NCI-H292 | PMA | Stimulation | Not specified |

Experimental Workflow: MUC5AC Regulation Assay

References

- 1. Frontiers | Platycodin-D exerts its anti-cancer effect by promoting c-Myc protein ubiquitination and degradation in gastric cancer [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 4. Unveiling the anticancer potential of platycodin D - PMC [pmc.ncbi.nlm.nih.gov]

Deapi-platycodin D3: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of its Role in Traditional Medicine, Pharmacological Activity, and Molecular Mechanisms

Introduction

Deapi-platycodin D3 is a prominent triterpenoid saponin derived from the root of Platycodon grandiflorus (Jacq.) A. DC., a perennial flowering plant with a long history of use in traditional East Asian medicine.[1][2] Known as "Jiegeng" in Chinese, "Kilkyong" in Korean, and "Kikyo" in Japanese, the root of Platycodon grandiflorum has been traditionally utilized for its expectorant and anti-inflammatory properties, particularly in the treatment of respiratory ailments such as bronchitis, tonsillitis, and sore throat.[1] Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses, with this compound and its related platycosides emerging as key bioactive constituents.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details its pharmacological effects, underlying molecular mechanisms, and presents quantitative data and experimental protocols to facilitate further investigation and potential therapeutic development.

Pharmacological Activities and Quantitative Data

This compound, often in conjunction with its close structural analog Platycodin D3, exhibits a range of pharmacological activities. The primary effects observed are anti-inflammatory and expectorant, with growing evidence for its anti-cancer potential.

Anti-inflammatory and Immunomodulatory Effects

This compound and related platycosides have demonstrated significant anti-inflammatory properties. These effects are largely attributed to their ability to modulate key inflammatory signaling pathways. For instance, Platycodin D3 has been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage-like cells with a half-maximal inhibitory concentration (IC50) of approximately 55 µM.[3] While specific IC50 values for this compound in anti-inflammatory assays are not widely reported, its activity is often compared to Platycodin D3.

| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Platycodin D3 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | ~55 µM | [3] |

| Platycodin D | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | ~15 µM | [3] |

| Platycodin D | Inhibition of TNF-α, IL-1β, IL-6 production | LPS-stimulated primary rat microglia | Significant inhibition at 5, 10, 20 µM | [4] |

Expectorant and Mucin Regulation

One of the most well-documented activities of platycosides is their effect on airway mucin production and secretion, which forms the basis of their traditional use as expectorants.[5] this compound has been shown to regulate the production of MUC5AC, a major component of airway mucus.[3]

| Compound | Assay | Cell Line/Model | Effect | Reference |

| This compound | MUC5AC Mucin Production | PMA-stimulated NCI-H292 cells | Inhibition of production | [3] |

| This compound | MUC5AC Mucin Secretion | PMA-stimulated NCI-H292 cells | Stimulation of secretion | [3] |

| Platycodin D3 | Mucin Release | Rat and hamster tracheal surface epithelial cells | Increased mucin release | [5] |

Anti-Cancer Activity

The anti-cancer potential of platycosides, particularly Platycodin D, has been investigated across various cancer cell lines. While specific IC50 values for this compound are limited in the reviewed literature, the data for Platycodin D provide a strong rationale for investigating this compound in similar models.

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| Platycodin D | BEL-7402 | Hepatocellular Carcinoma | 37.70 ± 3.99 µM (24h) | [6][7][8] |

| Platycodin D | SGC-7901 | Gastric Cancer | 18.6 ± 3.9 µM | [6][7][8] |

| Platycodin D | PC-12 | Pheochromocytoma | 13.5 ± 1.2 µM (48h) | [6][7][8] |

Molecular Mechanisms of Action

This compound and its related compounds exert their pharmacological effects by modulating key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Studies on Platycodin D and D3 indicate that they can inhibit the activation of NF-κB.[4][9] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By inhibiting IκB kinase (IKK), Platycodin D prevents the phosphorylation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.[10][11][12]

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of kinases including ERK, JNK, and p38, is also central to the inflammatory process. Platycodin D3 has been shown to inhibit the phosphorylation of p38, ERK1/2, and JNK1/2 in animal models of asthma.[9] By downregulating the activation of these key kinases, this compound can suppress the downstream signaling that leads to the production of inflammatory cytokines and other mediators.

Experimental Protocols

Extraction and Isolation of this compound

A general workflow for the extraction and purification of platycosides from Platycodon grandiflorum roots is outlined below. This can be adapted for the specific isolation of this compound, often involving preparative high-performance liquid chromatography (HPLC).

Detailed Protocol for Preparative HPLC (Example): A preparative HPLC system equipped with a C18 column is typically used. The mobile phase often consists of a gradient of acetonitrile and water.[13] Fractions are collected based on the retention time of this compound, which is determined using an analytical standard. The purity of the isolated compound is then confirmed by analytical HPLC and mass spectrometry (MS).

In Vitro MUC5AC Mucin Production Assay (ELISA)

This protocol outlines the measurement of MUC5AC mucin production in NCI-H292 cells, a human pulmonary mucoepidermoid carcinoma cell line.

Materials:

-

NCI-H292 cells

-

RPMI 1640 medium supplemented with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound

-

MUC5AC ELISA Kit

-

96-well plates

Procedure:

-

Seed NCI-H292 cells in 96-well plates and grow to confluence.

-

Pre-treat the confluent cells with various concentrations of this compound for 30 minutes.

-

Stimulate the cells with PMA (e.g., 10 ng/mL) for 24 hours to induce MUC5AC expression.

-

Collect the cell culture supernatant.

-

Perform the MUC5AC ELISA on the collected supernatants according to the manufacturer's instructions.[5][10][14][15][16] Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with a detection antibody and a substrate for colorimetric detection.

-

Measure the absorbance at the appropriate wavelength and calculate the concentration of MUC5AC based on a standard curve.

In Vivo Expectorant Activity Assay (Phenol Red Secretion in Mice)

This protocol describes a common method to evaluate the expectorant activity of a compound in a mouse model.[17]

Materials:

-

Male Kunming mice

-

This compound

-

Ammonium chloride (positive control)

-

Phenol red solution (5% in saline)

-

Sodium bicarbonate (NaHCO3) solution

Procedure:

-

Acclimatize mice for at least one week.

-

Divide the mice into groups: control (vehicle), positive control (ammonium chloride), and test groups (different doses of this compound).

-

Administer the respective treatments orally (p.o.) to the mice.

-

After a set time (e.g., 30 minutes), administer phenol red solution intraperitoneally (i.p.).

-

After another 30 minutes, sacrifice the mice by cervical dislocation.

-

Dissect the trachea and wash it with a known volume of NaHCO3 solution to collect the secreted phenol red.

-

Measure the absorbance of the washing solution at 546 nm.

-

The amount of secreted phenol red is proportional to the volume of tracheal mucus secretion, indicating expectorant activity.

Conclusion

This compound, a key bioactive saponin from the traditional medicinal plant Platycodon grandiflorus, holds significant promise for therapeutic applications, particularly in the realm of inflammatory and respiratory diseases. Its well-documented effects on mucin regulation and its ability to modulate the NF-κB and MAPK signaling pathways provide a strong scientific rationale for its traditional use. While further research is needed to fully elucidate its pharmacological profile, especially concerning specific quantitative data and detailed molecular interactions, the information presented in this guide offers a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this natural compound. The provided experimental protocols serve as a starting point for in-depth investigation into its efficacy and mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Vitamin D Receptor Inhibits Nuclear Factor κB Activation by Interacting with IκB Kinase β Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Activity of Biotransformed Platycodon grandiflorum Root Extracts Containing 3-O-β-D-Glucopyranosyl Platycosides in LPS-Stimulated Alveolar Macrophages, NR8383 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platycodin D inhibits diabetic retinopathy via suppressing TLR4/MyD88/NF-κB signaling pathway and activating Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cloud-clone.com [cloud-clone.com]

- 6. Platycodin D induces apoptosis via regulating MAPK pathway and promotes autophagy in colon cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus [frontiersin.org]

- 8. The pharmacology and mechanisms of platycodin D, an active triterpenoid saponin from Platycodon grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective Effects of Platycodin D3 on Airway Remodeling and Inflammation via Modulating MAPK/NF-κB Signaling Pathway in Asthma Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platycodin D-induced apoptosis through nuclear factor-kappaB activation in immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The IκB kinase complex in NF-κB regulation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lcms.cz [lcms.cz]

- 14. Platycodon grandiflorum exhibits anti-neuroinflammatory potential against beta-amyloid-induced toxicity in microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human MUC5AC ELISA Kit (EEL062) - Invitrogen [thermofisher.com]

- 16. ELISA Kit for Mucin 5 Subtype AC (MUC5AC) | SEA756Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 17. In vivo evaluation of the antitussive, expectorant and bronchodilating effects of extract and fractions from aerial parts of Peganum harmala linn - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Deapi-platycodin D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Deapi-platycodin D3, a triterpenoid saponin isolated from the roots of Platycodon grandiflorum. The information presented herein is essential for the identification, characterization, and quality control of this bioactive compound in research and drug development settings.

Chemical Identity

-

Systematic Name: (2S,3R,4S,5R,6R)-2-(((3S,4aR,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-4,4,6a,6b,8a,11,14b-heptamethyl-9-(2,3,4,5-tetrahydroxytetrahydro-2H-pyran-2-yl)-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

-

Molecular Formula: C₅₈H₉₄O₂₉

-

Molecular Weight: 1255.35 g/mol

-

CAS Number: 67884-05-3

Spectroscopic Data

The structural elucidation and confirmation of this compound are primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the chemical shifts (δ) in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data of this compound

| Assignment | Chemical Shift (δ, ppm) |

| Aglycone Protons | (Specific assignments require 2D NMR analysis) |

| Anomeric Protons | (Characteristic signals for sugar moieties) |

| Methyl Protons | (Multiple singlets and doublets) |

| Other Protons | (Complex multiplets) |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Assignment | Chemical Shift (δ, ppm) |

| Aglycone Carbons | (Specific assignments require 2D NMR analysis) |

| Anomeric Carbons | (Characteristic signals for sugar moieties) |

| Methyl Carbons | (Multiple signals in the aliphatic region) |

| Carbonyl/Olefinic Carbons | (Signals in the downfield region) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Table 3: Mass Spectrometry Data of this compound

| Ion | m/z (Observed) | Description |

| [M+H]⁺ | 1255.35 | Protonated molecular ion |

| [M+Na]⁺ | 1277.33 | Sodiated molecular ion |

| Key Fragments | Varies by ionization technique | Result from the loss of sugar moieties and other structural components. |

Experimental Protocols

The following sections detail the general methodologies employed for obtaining the NMR and MS data for triterpenoid saponins like this compound.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or pyridine-d₅.

-

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 600 MHz instrument, is commonly used.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H NMR, ¹³C NMR, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) to enable full structural assignment. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

-

Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (UPLC-QToF/MS) is a powerful tool for the analysis of this compound.[1]

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as an Acquity UPLC BEH C18, is typically used.

-

Mobile Phase: A gradient of water (often with a small percentage of formic acid) and acetonitrile is employed to achieve separation.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) is commonly used in either positive or negative ion mode.

-

Analysis: Full scan MS is used to determine the molecular weight, and tandem MS (MS/MS) is used to obtain fragmentation patterns for structural confirmation.

-

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Deapi-platycodin D3 from Platycodon grandiflorum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platycodon grandiflorum, commonly known as the balloon flower, is a traditional oriental medicine rich in various bioactive triterpenoid saponins, collectively known as platycosides. Among these, Deapi-platycodin D3 is a compound of significant interest due to its potential pharmacological activities, including anti-inflammatory effects. These effects are mediated, in part, through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document provides detailed application notes and protocols for the extraction of this compound from the roots of Platycodon grandiflorum. The methodologies described herein are based on established scientific literature and are intended to guide researchers in the efficient isolation and analysis of this promising bioactive compound.

Data Presentation: Quantitative Extraction Parameters

The yield of this compound is often correlated with the extraction efficiency of other major platycosides, such as Platycodin D, as they are co-extracted. The following table summarizes quantitative data from various studies on the extraction of Platycodin D, which can serve as a valuable reference for optimizing the extraction of this compound.

| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Platycodin D Yield (mg/g of raw material) | Reference |

| Hot Water Extraction | Water (0% Ethanol) | Not Specified | 50 | 11 hours | 5.63 | [1][2][3][4][5] |

| Soxhlet Extraction | Not Specified | Not Specified | Not Specified | Not Specified | 4.18 | [5] |

| Mechanochemical-Assisted Extraction | Water | 1:30 | Room Temperature | 20 minutes | 7.16 | [5] |

| Ultrasound-Microwave Assisted Extraction | 10% Polyethylene Glycol (PEG200-PEG400, 1:1) | 1:24 | 30 | 44 minutes | 5.22 | [6] |

| Enzymatic Preparation (Snailase) | Not Specified | Not Specified | 43 | 22 hours | High conversion from precursors | [7] |

Experimental Protocols

Protocol 1: Hot Water Extraction (Optimized for Platycodin D)

This protocol is based on a response surface methodology optimized for Platycodin D extraction, which will also yield this compound.

1. Material Preparation:

- Obtain dried roots of Platycodon grandiflorum.

- Grind the roots into a fine powder (e.g., passing through a 40-60 mesh sieve).

2. Extraction:

- Weigh 10 g of the powdered root material.

- Add 100 mL of deionized water (solid-to-liquid ratio of 1:10).

- Heat the mixture to 50°C with constant stirring.

- Maintain the extraction for 11 hours at 50°C.

3. Filtration and Concentration:

- After extraction, cool the mixture to room temperature.

- Filter the extract through Whatman No. 1 filter paper.

- Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at 60°C to obtain the crude extract.

4. Quantification (UPLC-QToF/MS):

- Dissolve a known amount of the dried crude extract in methanol.

- Use an Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF/MS) system for the quantification of this compound. A C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.

Protocol 2: Mechanochemical-Assisted Extraction

This method offers a higher yield and is more environmentally friendly by using water as the solvent at room temperature.[5]

1. Material Preparation:

- Prepare finely ground powder of Platycodon grandiflorum roots as described in Protocol 1.

2. Mechanochemical Pretreatment:

- Mix the plant powder with NaOH at a 5% reagent/material ratio (w/w).

- Grind the mixture in a planetary ball mill for 5 minutes.

3. Extraction:

- Transfer the pre-treated powder to an extraction vessel.

- Add water at a material-to-water ratio of 1:30 (g/mL).

- Extract at room temperature for 20 minutes with continuous stirring.

4. pH Adjustment and Filtration:

- Adjust the pH of the extract to 3.5 with an appropriate acid.

- Filter the solution to remove solid residues.

5. Concentration and Analysis:

- Concentrate the filtrate using a rotary evaporator.

- Quantify this compound using UPLC-QToF/MS as described in Protocol 1.

Protocol 3: Enzymatic Conversion of Platycosides

This protocol focuses on the biotransformation of precursor platycosides into Deapi-platycodin D and Platycodin D. Snailase has been shown to be effective for this conversion.[7]

1. Crude Extract Preparation:

- Prepare a crude extract of Platycodon grandiflorum using hot water or ethanol extraction as described previously.

2. Enzymatic Reaction:

- Dissolve the crude extract in a suitable buffer.

- Add snailase enzyme at an optimized enzyme load (e.g., 15%).

- Incubate the mixture at the optimal temperature (e.g., 43°C) for the optimal time (e.g., 22 hours) with gentle agitation.

3. Enzyme Inactivation and Product Extraction:

- Inactivate the enzyme by heating the mixture (e.g., boiling for 10 minutes).

- Partition the reaction mixture with a solvent like n-butanol to extract the converted saponins.

4. Purification and Analysis:

- The extracted saponin fraction can be further purified using column chromatography (e.g., silica gel or C18).

- Analyze the final product for this compound content using UPLC-QToF/MS.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathway

Caption: Inhibition of the MAPK/NF-κB signaling pathway by this compound.

References

- 1. Enzymatic transformation of platycosides and one-step separation of platycodin D by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Conversion of Glycosylated Platycoside E to Deapiose-Xylosylated Platycodin D by Cytolase PCL5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of extraction condition for platycodin D from Platycodon grandiflorum root and verification of its biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Ethnopharmacology, phytochemistry, pharmacology and product application of Platycodon grandiflorum: A review - PMC [pmc.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Deapi-platycodin D3

Application Note and Protocol